1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
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Overview
Description
. This compound is known for its unique structure, which includes a pyrrolidin-2-one core, a benzodiazole ring, and a phenoxyethyl group.
Preparation Methods
The synthesis of 1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .
Scientific Research Applications
This compound has potential applications in several scientific research fields. In chemistry, it can be used as a versatile synthon for the synthesis of more complex molecules. In biology and medicine, it may serve as a scaffold for the development of new drugs with potent biological activities. Additionally, its unique structure makes it valuable for studying molecular interactions and mechanisms of action .
Mechanism of Action
The mechanism of action of 1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one core and benzodiazole ring contribute to its binding affinity and selectivity towards certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol These compounds share structural similarities but differ in their specific functional groups and biological activities
Biological Activity
1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound characterized by a unique molecular structure that includes a pyrrolidine ring, a butyl group, and a phenoxyethyl substituent linked to a benzodiazole moiety. This combination suggests potential pharmacological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Features:
- Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle.
- Benzodiazole Moiety: Known for its diverse biological activities.
- Phenoxyethyl Substituent: Often associated with enhanced bioactivity.
Biological Activities
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Anticancer Activity: Related compounds have shown promise in inhibiting tumor growth.
- Anti-inflammatory Properties: Potential to modulate inflammatory pathways.
- Antimicrobial Effects: Similar structures have demonstrated activity against various pathogens.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structural Features | Notable Activity |
---|---|---|
4-(4-fluorophenyl)-N-(pyridin-3-yloxy)benzamide | Benzamide structure | Anticancer activity |
5-methyl-N-(phenyl)pyrazole | Pyrazole ring with phenyl substitution | Anti-inflammatory properties |
2-(4-methoxyphenyl)-6-methylbenzothiazole | Benzothiazole structure | Antimicrobial activity |
Understanding the mechanisms through which this compound exerts its effects is crucial for its therapeutic potential. Possible mechanisms include:
- Inhibition of Enzymatic Pathways: May interfere with key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways: Could affect pathways related to inflammation and immune response.
Future Directions
Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Suggested areas for future investigation include:
- In vitro and In vivo Studies: To assess efficacy and safety profiles.
- Mechanistic Studies: To clarify how the compound interacts with specific biological targets.
Properties
IUPAC Name |
1-butyl-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-3-13-25-17-18(16-22(25)27)23-24-20-11-7-8-12-21(20)26(23)14-15-28-19-9-5-4-6-10-19/h4-12,18H,2-3,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAXCVROTITAMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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